Carbamic acid, 2-pyridinyl-, phenylmethyl ester
CAS No.: 105892-47-5
Cat. No.: VC21308839
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105892-47-5 |
---|---|
Molecular Formula | C13H12N2O2 |
Molecular Weight | 228.25 g/mol |
IUPAC Name | benzyl N-pyridin-2-ylcarbamate |
Standard InChI | InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) |
Standard InChI Key | YCHDIQIXOALAIJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2 |
Introduction
Chemical Structure and Properties
Molecular Structure
Carbamic acid, 2-pyridinyl-, phenylmethyl ester features a carbamate backbone with specific substituents. The compound consists of a 2-pyridinyl group attached to the nitrogen atom of the carbamic acid, while the acid's hydroxyl group is replaced by a phenylmethyl (benzyl) group to form an ester. This structure can be represented by the molecular formula C13H12N2O2 .
The structural arrangement includes:
-
A central carbamate functional group (-NH-CO-O-)
-
A 2-pyridinyl group attached to the nitrogen atom
-
A phenylmethyl (benzyl) group connected to the oxygen, forming the ester portion
This particular arrangement contributes to the compound's chemical behavior and potential reactivity patterns, especially in interactions involving the pyridine nitrogen atom and the carbamate group.
Physical and Chemical Properties
The physical and chemical properties of Carbamic acid, 2-pyridinyl-, phenylmethyl ester are crucial for understanding its behavior in various environments and applications. The compound has a molecular weight of 228.25 g/mol, as computed by PubChem .
The presence of both aromatic rings (pyridine and phenyl) contributes to its relatively high molecular weight and likely influences its solubility characteristics. The compound contains multiple functional groups that can participate in various chemical interactions:
-
The carbamate group (-NH-CO-O-) can participate in hydrogen bonding
-
The pyridine nitrogen can act as a hydrogen bond acceptor and potentially coordinate with metal ions
-
The benzyl group contributes to the compound's lipophilicity
These structural features collectively determine the compound's physical properties and chemical reactivity patterns, making it potentially useful in various applications.
Identification and Nomenclature
Chemical Identifiers
Carbamic acid, 2-pyridinyl-, phenylmethyl ester can be identified through various chemical identifiers that uniquely characterize this compound. The table below summarizes the key identifiers associated with this compound:
These identifiers are crucial for precisely identifying the compound in chemical databases and literature, ensuring accurate communication among researchers and in regulatory contexts.
Synonyms and Alternative Names
The compound is known by several synonyms and alternative names in scientific literature and databases:
-
105892-47-5 (CAS Registry Number)
-
benzyl N-pyridin-2-ylcarbamate
-
Carbamic acid, 2-pyridinyl-, phenylmethyl ester
-
DTXSID50307334
These alternative names are useful for comprehensive literature searches and for identifying the compound across different chemical databases and research publications.
Structural Characteristics
Functional Groups Analysis
Carbamic acid, 2-pyridinyl-, phenylmethyl ester contains several key functional groups that define its chemical behavior:
The interplay between these functional groups determines the compound's physical properties and chemical reactivity patterns.
Structural Isomerism
Understanding the potential structural isomers of Carbamic acid, 2-pyridinyl-, phenylmethyl ester is important for distinguishing it from related compounds. Several types of isomerism are possible:
-
Positional Isomers: The pyridinyl group could be attached at different positions (2-, 3-, or 4-) on the pyridine ring, leading to distinct compounds with different properties.
-
Functional Group Interchanges: Theoretical rearrangements of the functional groups could lead to compounds with the same molecular formula but different structures.
-
Connectivity Isomers: Alternative arrangements of the same atoms and functional groups could result in compounds with identical molecular formulas but different connectivity patterns.
The specific arrangement in Carbamic acid, 2-pyridinyl-, phenylmethyl ester, with the 2-pyridinyl group attached to the carbamate nitrogen, gives this compound its unique chemical identity and properties.
Chemical Reactivity Patterns
Hydrolysis Reactions
Carbamic acid, 2-pyridinyl-, phenylmethyl ester, like other carbamates, is susceptible to hydrolysis under specific conditions. This reactivity is important to understand for both synthetic applications and stability considerations.
Potential hydrolysis pathways include:
-
Basic Hydrolysis: Under alkaline conditions, hydroxide ions can attack the carbonyl carbon, leading to the cleavage of the ester bond. This would potentially yield 2-aminopyridine and benzyl alcohol as products, along with carbon dioxide.
-
Acidic Hydrolysis: In acidic environments, protonation of the carbonyl oxygen or the pyridine nitrogen might occur first, activating the molecule toward nucleophilic attack by water.
-
Enzymatic Hydrolysis: Carbamate-hydrolyzing enzymes could potentially catalyze the breakdown of this compound in biological systems.
The rate and mechanism of hydrolysis would depend on factors such as pH, temperature, and the presence of catalysts.
Nucleophilic Substitution
The carbamate functional group in Carbamic acid, 2-pyridinyl-, phenylmethyl ester presents potential sites for nucleophilic substitution reactions. These reactions could occur at:
-
The Carbonyl Carbon: Strong nucleophiles might attack the carbonyl carbon, potentially displacing either the pyridinyl-nitrogen group or the benzyloxy group.
-
The Benzylic Position: The benzylic carbon (connecting the phenyl ring to the ester oxygen) might undergo nucleophilic substitution under certain conditions due to the stabilization of the resulting intermediate by the adjacent phenyl ring.
Understanding these potential reaction pathways is essential for predicting the compound's behavior in various chemical environments and for designing synthetic routes that utilize this compound.
Analytical Characterization
Spectroscopic Properties
Understanding the spectroscopic properties of Carbamic acid, 2-pyridinyl-, phenylmethyl ester is crucial for its identification and characterization in various contexts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Expected characteristic signals would include:
-
Aromatic protons from both the pyridine and phenyl rings in the δ 6.5-8.5 ppm range
-
Benzylic methylene protons (CH2) likely appearing around δ 5.0-5.5 ppm
-
NH proton potentially visible as a broad signal
-
-
Infrared (IR) Spectroscopy: Key absorption bands would likely include:
-
Carbamate C=O stretch (approximately 1700-1750 cm⁻¹)
-
N-H stretch (approximately 3300-3500 cm⁻¹)
-
Aromatic C=C stretches (approximately 1450-1600 cm⁻¹)
-
C-O stretch (approximately 1200-1250 cm⁻¹)
-
-
Mass Spectrometry: The molecular ion peak would appear at m/z 228, corresponding to the molecular weight. Fragmentation patterns might include loss of the benzyl group and fragmentation of the carbamate linkage.
These spectroscopic properties provide valuable tools for confirming the identity and purity of the compound in research and analytical contexts.
Chromatographic Behavior
The chromatographic behavior of Carbamic acid, 2-pyridinyl-, phenylmethyl ester would be influenced by its structural features:
-
High-Performance Liquid Chromatography (HPLC): The compound would likely show good retention on reversed-phase columns due to the presence of both aromatic rings. The carbamate and pyridine nitrogen would contribute to interactions with polar mobile phases.
-
Thin-Layer Chromatography (TLC): Appropriate solvent systems might include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol, depending on the desired separation.
-
Gas Chromatography (GC): The compound might require derivatization for optimal GC analysis due to the presence of the NH group, which can lead to peak tailing.
Understanding these chromatographic properties is essential for developing analytical methods for the detection, quantification, and purity assessment of the compound.
Synthesis and Production
Synthetic Routes
Several synthetic approaches might be employed to prepare Carbamic acid, 2-pyridinyl-, phenylmethyl ester:
-
Direct Carbamoylation: A likely approach would involve the reaction of 2-aminopyridine with benzyl chloroformate in the presence of a suitable base. The reaction equation can be represented as:
2-Aminopyridine + Benzyl chloroformate → Carbamic acid, 2-pyridinyl-, phenylmethyl ester + HCl
-
Transesterification: Another potential route might involve transesterification of a different carbamate ester:
2-Pyridinyl carbamate (with a different ester group) + Benzyl alcohol → Carbamic acid, 2-pyridinyl-, phenylmethyl ester + Released alcohol
-
Carbonylation: A third approach might involve carbonylation reactions using carbon monoxide, 2-aminopyridine, and benzyl alcohol with appropriate catalysts.
These synthetic routes would need to be optimized for yield, purity, and scalability depending on the intended application of the compound.
Purification Methods
After synthesis, Carbamic acid, 2-pyridinyl-, phenylmethyl ester would likely require purification through one or more of the following methods:
-
Recrystallization: Using appropriate solvent systems to obtain pure crystals of the compound.
-
Column Chromatography: Likely utilizing silica gel or other appropriate stationary phases with carefully selected mobile phases to separate the target compound from impurities.
-
Distillation: May be applicable if the compound has suitable volatility, although this might be limited due to its molecular weight and potential thermal sensitivity.
-
Extraction Techniques: Exploiting the compound's solubility differences in various solvents to remove impurities.
The choice of purification method would depend on the scale of production, the nature of potential impurities, and the purity requirements for the intended application.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume